molecular formula C21H28N2O6S B7683891 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide CAS No. 797808-96-9

2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

Cat. No. B7683891
M. Wt: 436.5 g/mol
InChI Key: OEOYJDNICKHIML-UHFFFAOYSA-N
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Description

2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H28N2O6S and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide' involves the reaction of cyclohexylamine with 3,4-dimethoxybenzoyl chloride to form 3,4-dimethoxybenzoylcyclohexylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide. Finally, this compound is reacted with furan-2-ylmethylamine to form the desired product.

Starting Materials
Cyclohexylamine, 3,4-dimethoxybenzoyl chloride, p-toluenesulfonyl chloride, furan-2-ylmethylamine

Reaction
Step 1: Cyclohexylamine is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 3,4-dimethoxybenzoylcyclohexylamine., Step 2: 3,4-dimethoxybenzoylcyclohexylamine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide., Step 3: 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide is reacted with furan-2-ylmethylamine in the presence of a base such as triethylamine to form the desired product, 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide.

properties

IUPAC Name

2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-27-19-11-10-18(13-20(19)28-2)30(25,26)23(16-7-4-3-5-8-16)15-21(24)22-14-17-9-6-12-29-17/h6,9-13,16H,3-5,7-8,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOYJDNICKHIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclohexyl-(3,4-dimethoxy-benzenesulfonyl)-amino]-N-furan-2-ylmethyl-acetamide

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